4-(1-chlorocyclopropyl)pyrimidin-2-amine
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Overview
Description
4-(1-chlorocyclopropyl)pyrimidin-2-amine: is a chemical compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 g/mol . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(1-chlorocyclopropyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a ring closure reaction.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine core.
S-Methylation: The compound is then subjected to S-methylation to introduce the desired functional groups.
Oxidation: The intermediate is oxidized to form methylsulfonyl compounds.
Formation of Guanidines: Finally, the compound is treated with suitable amines to form the desired this compound.
Industrial Production Methods:
Industrial production methods for this compound involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
4-(1-chlorocyclopropyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are commonly used for oxidation.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively .
Scientific Research Applications
4-(1-chlorocyclopropyl)pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitrypanosomal and antiplasmodial agent.
Biological Research: The compound is used in biological assays to study its cytotoxic properties and its effects on various cell lines.
Chemical Research: Researchers use the compound as a building block for the synthesis of novel pyrimidine derivatives with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(1-chlorocyclopropyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Inhibiting Enzymes: It inhibits key enzymes involved in the metabolic pathways of the target organisms, leading to their death.
Inducing Apoptosis: The compound induces apoptosis (programmed cell death) in certain cell lines, contributing to its cytotoxic effects.
Disrupting Cellular Processes: It disrupts essential cellular processes, such as DNA replication and protein synthesis, in the target organisms.
Comparison with Similar Compounds
4-(4-chlorophenyl)-6-methylpyrimidin-2-amine: This compound has a similar pyrimidine core but differs in the substitution pattern on the phenyl ring.
4,6-bisaryl-pyrimidin-2-amine: These derivatives have two aryl groups attached to the pyrimidine ring and exhibit different biological activities.
Uniqueness:
4-(1-chlorocyclopropyl)pyrimidin-2-amine is unique due to the presence of the chlorocyclopropyl group, which imparts distinct chemical and biological properties. This structural feature contributes to its specific interactions with molecular targets and its potential as a therapeutic agent .
Properties
CAS No. |
2111459-59-5 |
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Molecular Formula |
C7H8ClN3 |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
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